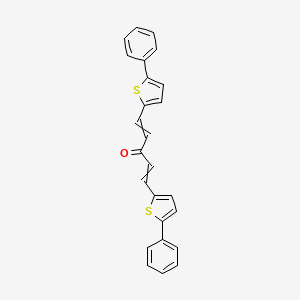
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one is a chemical compound known for its unique structure and properties It consists of a penta-1,4-dien-3-one backbone with two phenylthiophenyl groups attached at the 1 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one typically involves the reaction of thiophene derivatives with appropriate aldehydes under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:
Reagents: Thiophene derivatives, aldehydes, and a base such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthiophenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the penta-1,4-dien-3-one backbone.
Substitution: Substituted phenylthiophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, making it useful in materials science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Known for its higher chemical stability and better intracellular profile.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Exhibits unique structural properties and interactions.
1,5-Bis(thiophen-2-yl)penta-1,4-dien-3-one: Similar backbone but different substituents, leading to varied reactivity and applications.
Uniqueness
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one stands out due to its specific phenylthiophenyl groups, which impart unique electronic and structural properties. These properties make it particularly valuable in the development of advanced materials and potential therapeutic agents.
Eigenschaften
CAS-Nummer |
61148-49-0 |
|---|---|
Molekularformel |
C25H18OS2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1,5-bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C25H18OS2/c26-21(11-13-22-15-17-24(27-22)19-7-3-1-4-8-19)12-14-23-16-18-25(28-23)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
DFASGQBQIWVCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




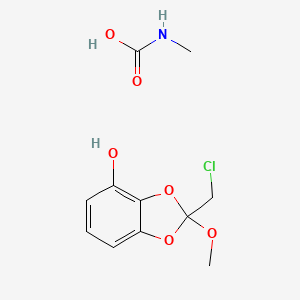
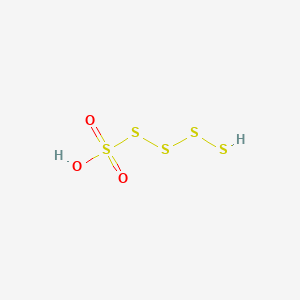
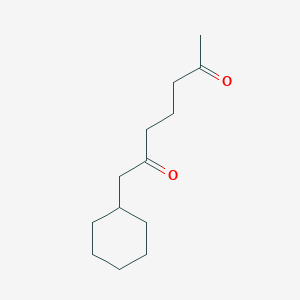
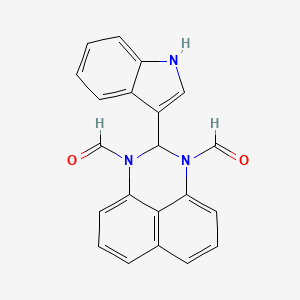

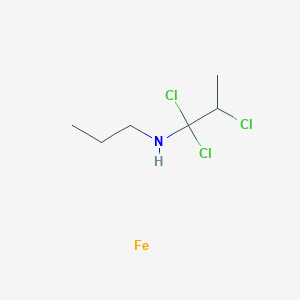
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
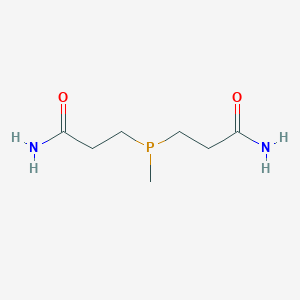
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
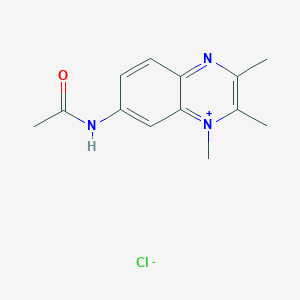

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
